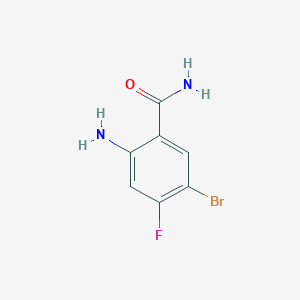

2-Amino-5-bromo-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

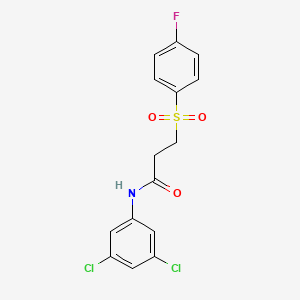

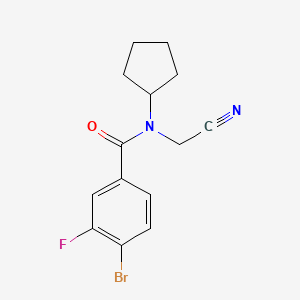

“2-Amino-5-bromo-4-fluorobenzamide” is a chemical compound with the molecular formula C7H6BrFN2O . It has a molecular weight of 233.04 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The reaction conditions include dissolving the compound in DMF and cooling it down to 0°C. HATU and DIPEA are added, and the reaction mixture is stirred for 20 minutes at 0°C. Then, NH4Cl is added, and the reaction mixture is stirred for 2 hours at room temperature . The reaction is quenched with ice water and extracted with EtOAc .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrFN2O/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2H,10H2, (H2,11,12) . The InChI key is LOZYEJQTKZHDAD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is an off-white liquid or solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Aplicaciones Científicas De Investigación

Fluorescent Detection and Sensing Applications

- Dual Off-On and On-Off Fluorescent Detection : The study by Xu et al. (2014) introduced fluorescent probes based on 2-aminobenzamide structural isomers for the selective detection of Cd2+ and Zn2+ ions. These probes exhibit a characteristic transformation from "off-on" to "on-off" molecular switches, demonstrating the influence of the electron-donating/withdrawing ability and substitution position on probe sensing properties and selectivity (Xu, Zhu, Jin, Xing, & Zhang, 2014).

Radiosynthesis and Imaging Agents

- Novel Radioiodinated Ligand for Serotonin-5HT2-Receptors : Mertens et al. (1994) developed a radioiodinated compound with high affinity for 5HT2 receptors, showing potential as a tracer for γ-emission tomography. This compound exhibited high selectivity and marked affinity in vitro, as well as preferential retention in regions enriched in 5HT2 receptors in vivo studies (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Chemical Synthesis and Reactivity

- Metal-Catalyzed Uncaging of DNA-binding Agents : Sánchez et al. (2014) reported on the metal-catalyzed uncaging of DNA-binding agents in living cells, demonstrating the regenerative capability of active DNA-binding species from protected products through fluorescence microscopy. This study underscores the utility of 2-aminobenzamides in designing fluorescent probes for biological applications (Sánchez, Penas, Vázquez, & Mascareñas, 2014).

Therapeutic Applications and Drug Development

- Synthesis of Novel Antitumor Agents : Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating their selective, potent antitumor properties in vitro and in vivo. This research highlights the potential of 2-aminobenzamide derivatives in the development of new anticancer therapies (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Analytical Chemistry Applications

- Fluorimetric Determination of Secondary Amino Acids : Imai and Watanabe (1981) presented a method using 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the fluorimetric determination of secondary amino acids, showcasing the application of 2-aminobenzamide derivatives in enhancing the sensitivity and selectivity of analytical techniques (Imai & Watanabe, 1981).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Amino-5-bromo-4-fluorobenzamide may also interact with various biological targets.

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence the bioavailability of this compound and its ability to reach its targets.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-amino-5-bromo-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZYEJQTKZHDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)

![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)

![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)